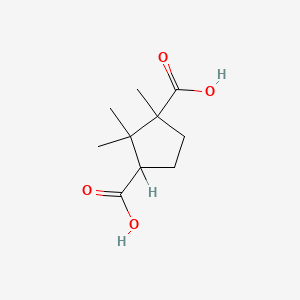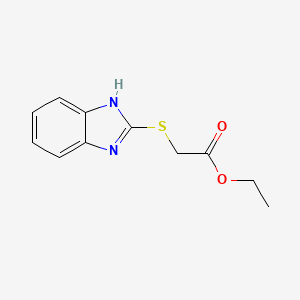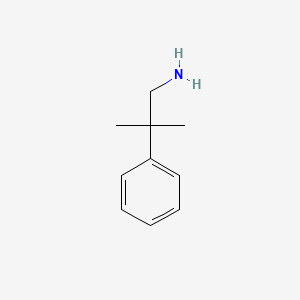
2-甲基-2-苯基丙烷-1-胺
概述
描述
“2-Methyl-2-phenylpropan-1-amine” is a compound with the CAS Number: 21404-88-6 . It has a molecular weight of 149.24 and is known to be a liquid in its physical form . It is classified as a phenethylamine .
Synthesis Analysis
A study has reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . Another method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry has been developed .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-phenylpropan-1-amine” is 1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This compound is a structural isomer of amphetamine .
Chemical Reactions Analysis
“2-Methyl-2-phenylpropan-1-amine” and its analogs are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .
Physical And Chemical Properties Analysis
“2-Methyl-2-phenylpropan-1-amine” has a molecular weight of 149.24 . It is a liquid in its physical form .
科学研究应用
化学合成砌块
“2-甲基-2-苯基丙烷-1-胺” 是一种化学化合物,可作为各种化学反应中的合成砌块 . 它可从化学供应商处购买,表明它在实验室环境中用于研究和开发 .
对映体纯药物样化合物的合成
“2-甲基-2-苯基丙烷-1-胺” 的一项重要应用是在对映体纯药物样化合物的合成中 . 转氨酶 (TAs) 为从前手性酮直接合成药学相关二取代的 1-苯基丙烷-2-胺衍生物提供了一种环境和经济上都有吸引力的方法 . 该过程涉及使用具有®转氨酶活性的固定化全细胞生物催化剂 .
有机合成中的氧化剂
“2-甲基-2-苯基丙烷-1-胺” 衍生物的另一个潜在应用是它们在有机合成中用作氧化剂. 它们还可用于合成生物碱和其他复杂的有机化合物.
作用机制
Mode of Action
Mephentermine acts by indirect stimulation of β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, shortening the AV conduction and refractory period of the AV node, and increasing ventricular conduction velocity .
Biochemical Pathways
The compound affects the adrenergic signaling pathway. By stimulating the release of norepinephrine, it enhances the transmission of signals in this pathway, leading to increased heart rate and blood pressure . It also dilates arteries and arterioles in the skeletal muscle and mesenteric vascular beds, leading to an increase in venous return .
Pharmacokinetics
Mephentermine is rapidly demethylated in the body, followed by hydroxylation . It is excreted via urine, both as unchanged drug and metabolites . The rate of excretion is more rapid in acidic urine . The onset of action is 5 to 15 minutes with intramuscular dosing, and immediate with intravenous dosing . Its duration of action is four hours with intramuscular dosing and 30 minutes with intravenous dosing .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of Mephentermine. For instance, the rate of excretion of the drug is more rapid in acidic urine . Additionally, factors such as the patient’s overall health status, presence of other medications, and individual metabolic differences can also influence the drug’s action and efficacy.
安全和危害
生化分析
Biochemical Properties
2-Methyl-2-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, 2-Methyl-2-phenylpropan-1-amine increases the levels of these neurotransmitters in the brain, leading to enhanced mood and alertness .
Additionally, 2-Methyl-2-phenylpropan-1-amine interacts with dopamine transporters, leading to increased dopamine release and inhibition of dopamine reuptake. This interaction results in elevated dopamine levels in the synaptic cleft, contributing to its stimulant effects .
Cellular Effects
2-Methyl-2-phenylpropan-1-amine has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels affects gene expression and cellular metabolism, leading to enhanced synaptic transmission and increased neuronal activity .
In non-neuronal cells, 2-Methyl-2-phenylpropan-1-amine can affect cellular metabolism by altering the activity of enzymes involved in energy production. It has been shown to increase the activity of enzymes in the glycolytic pathway, leading to increased glucose utilization and ATP production .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-phenylpropan-1-amine involves several key interactions at the molecular level. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines. This inhibition leads to increased levels of neurotransmitters in the brain .
Furthermore, 2-Methyl-2-phenylpropan-1-amine binds to dopamine transporters, blocking the reuptake of dopamine and increasing its release into the synaptic cleft. This action results in elevated dopamine levels, which contribute to its stimulant effects . Additionally, it may interact with other neurotransmitter transporters, such as norepinephrine and serotonin transporters, further enhancing its effects on neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-phenylpropan-1-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Methyl-2-phenylpropan-1-amine can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-phenylpropan-1-amine vary with different dosages in animal models. At low doses, it has been shown to increase locomotor activity and enhance cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and cardiovascular complications . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in behavior and physiology .
Metabolic Pathways
2-Methyl-2-phenylpropan-1-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by other enzymes, such as monoamine oxidase, leading to their excretion . The compound also affects metabolic flux by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-phenylpropan-1-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of 2-Methyl-2-phenylpropan-1-amine is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in neurotransmitter synthesis and metabolism . Additionally, it may be targeted to specific organelles, such as mitochondria, where it can influence energy production and cellular metabolism .
属性
IUPAC Name |
2-methyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSGTPMVOJFVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276876 | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21404-88-6 | |
| Record name | 21404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

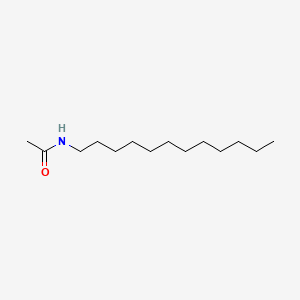

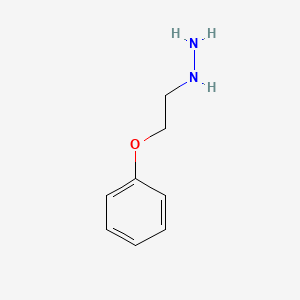
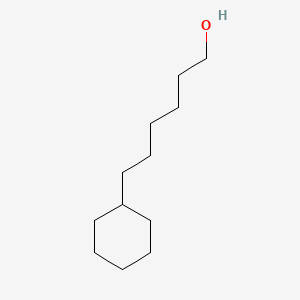
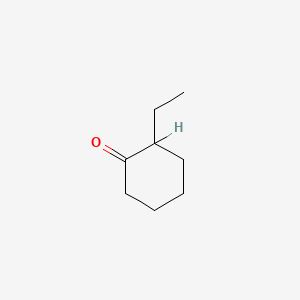
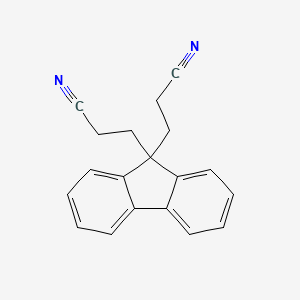
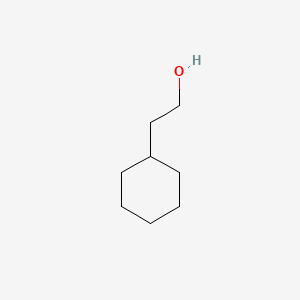
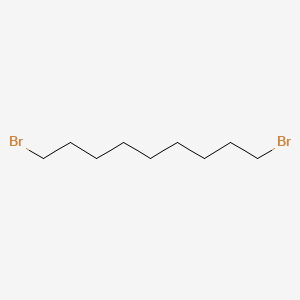

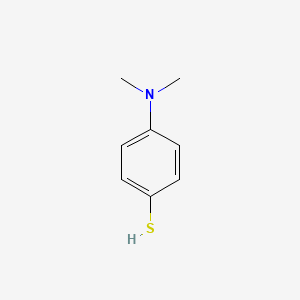
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
